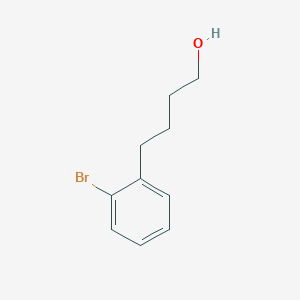
4-(2-Bromophenyl)butan-1-ol
Descripción general
Descripción
“4-(2-Bromophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.11 .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)butan-1-ol” can be represented by the linear formula C10H13BrO . The InChI code is 1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 .Physical And Chemical Properties Analysis
“4-(2-Bromophenyl)butan-1-ol” is a liquid at room temperature . It has a molecular weight of 229.11 g/mol . The compound has a topological polar surface area of 20.2 Ų .Aplicaciones Científicas De Investigación
Antituberculosis Activity
- New derivatives, including compounds similar to 4-(2-Bromophenyl)butan-1-ol, have been synthesized and show promising antituberculosis activity. Specifically, a related compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the final stage of clinical trials for antituberculosis application (Omel’kov, Fedorov, & Stepanov, 2019).
Electrophilic Cyclization in Organic Synthesis
- Electrophilic cyclization processes, crucial in organic synthesis, utilize bromophenyl compounds structurally related to 4-(2-Bromophenyl)butan-1-ol. These processes are key in creating various complex organic compounds (Sniady, Morreale, & Dembinski, 2007).
Intramolecular Arylation in Chemical Synthesis
- Intramolecular palladium-mediated α-arylation methods use compounds like 1-Aryl-1-(2-bromophenyl)but-2-yn-1-ols, closely related to 4-(2-Bromophenyl)butan-1-ol, for synthesizing complex organic structures such as 4-aryl-2-naphthols. This approach is significant in the field of photochromic naphthopyrans synthesis (Aiken, Armitage, Gabbutt, & Heron, 2015).
Synthesis of Antimicrobial Agents
- Research on synthesizing substituted phenyl azetidines as potential antimicrobial agents involves the use of bromophenyl-based compounds. These processes, including the reaction of 2-(4-bromo phenyl) methyl cyanide, are closely related to the reactions involving 4-(2-Bromophenyl)butan-1-ol (Doraswamy & Ramana, 2013).
Molecular Electronics
- Aryl bromides, similar to 4-(2-Bromophenyl)butan-1-ol, serve as crucial building blocks in the development of molecular wires for electronics. Efficient synthetic transformations of
Synthesis of Anti-inflammatory Compounds
- Research has been conducted on a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, demonstrating significant anti-inflammatory activity. These studies include the examination of compounds with small lipophilic groups and a butan-2-one side chain, which is conceptually similar to 4-(2-Bromophenyl)butan-1-ol (Goudie, Gaster, Lake, Rose, Freeman, Hughes, & Miller, 1978).
Investigating Conformational Landscapes in Chemistry
- Studies involving the conformational landscapes of chlorinated and fluorinated phenylethanol complexes offer insights relevant to compounds like 4-(2-Bromophenyl)butan-1-ol. These investigations enhance understanding of molecular interactions and structural properties in organic chemistry (Rondino, Satta, Piccirillo, Ciavardini, Giardini, Speranza, Avaldi, & Paladini, 2016).
Role in Flavorings and Fragrances
- The safety and efficacy of certain aromatic ketones and secondary alcohols, which include compounds similar to 4-(2-Bromophenyl)butan-1-ol, have been assessed for use as flavorings in animal feed. These studies contribute to understanding the broader applications and safety profiles of related compounds (Aquilina et al., 2016).
Synthesis of Radioligands in Pharmacology
- The synthesis of radiolabelled compounds, like 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-
- Development of 'Green' Biocatalytic Processes
- Research on the transformation of 4-(p-hydroxyphenyl)butan-2-ol into raspberry ketone through biocatalytic oxidation methods is relevant to the study of compounds like 4-(2-Bromophenyl)butan-1-ol. This 'green' chemistry approach aims at sustainable and eco-friendly chemical processes (Kosjek, Stampfer, Deursen, Faber, & Kroutil, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-bromophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSOSRGJVRDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)butan-1-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)
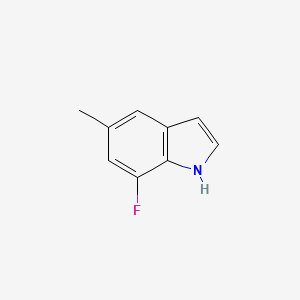
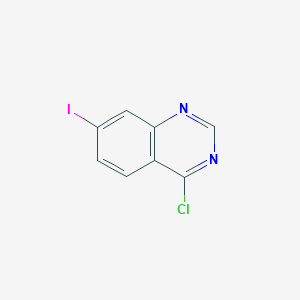
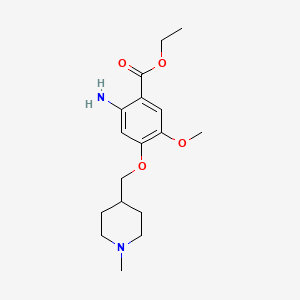
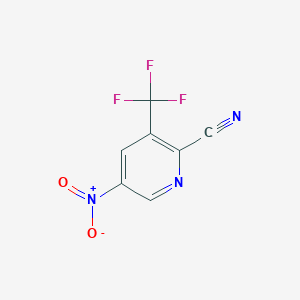
![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)
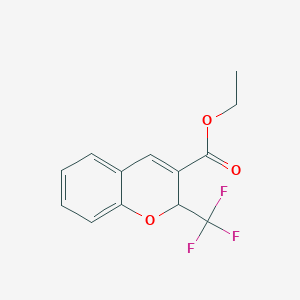

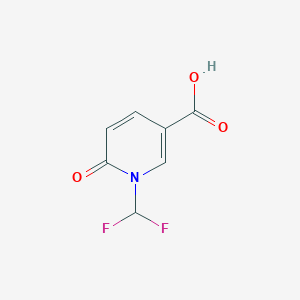


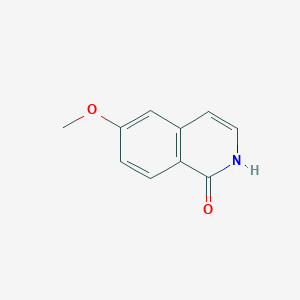
![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)